Dodecyl 2-dodecyl-3-oxohexadecanoate
Description
Dodecyl 2-dodecyl-3-oxohexadecanoate is a branched ester surfactant characterized by a 16-carbon backbone (hexadecanoate) with a ketone group at the 3-position and a dodecyl (12-carbon) chain at the 2-position. The terminal dodecyl ester group further enhances its amphiphilic properties, enabling applications in emulsification, micelle formation, and industrial formulations requiring tailored solubility and crystallization kinetics.
Properties
CAS No. |
112288-29-6 |
|---|---|
Molecular Formula |
C40H78O3 |
Molecular Weight |
607.0 g/mol |
IUPAC Name |
dodecyl 2-dodecyl-3-oxohexadecanoate |
InChI |
InChI=1S/C40H78O3/c1-4-7-10-13-16-19-22-24-27-30-33-36-39(41)38(35-32-29-26-23-20-17-14-11-8-5-2)40(42)43-37-34-31-28-25-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI Key |
HEDBQTPYMCNJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-dodecyl-3-oxohexadecanoate typically involves the esterification of dodecanoic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to around 150°C to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also allows for the efficient removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-dodecyl-3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecanol and other alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Dodecyl 2-dodecyl-3-oxohexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of Dodecyl 2-dodecyl-3-oxohexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrophobic carbon chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Key Differences :
- The ketone at the 3-position introduces polarity, altering hydrogen-bonding interactions and thermal stability relative to non-ketone esters.
Physicochemical Properties
Data for structurally analogous compounds (Table 2):
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | CMC (mM) | Solubility in Water (mg/mL) |
|---|---|---|---|---|
| This compound* | ~538 | ~45–55 (estimated) | 0.05–0.1 (estimated) | <1 (estimated) |
| Sodium dodecyl sulfate (SDS) | 288.38 | 206 | 8.2 | 100–200 |
| Dodecyl hexadecanoate | 424.68 | 60–65 | 0.3–0.5 | <0.5 |
| Methyl 3-oxohexadecanoate | 298.45 | 30–35 | N/A | <0.1 |
Insights :
- CMC : The target compound’s branched structure and dual hydrophobic chains likely reduce CMC compared to SDS, enhancing surfactant efficiency at lower concentrations.
- Thermal Behavior: The ketone group may lower melting points relative to non-oxygenated esters (e.g., dodecyl hexadecanoate) due to disrupted crystallinity.
- Solubility: Limited water solubility aligns with highly branched esters but contrasts with SDS’s ionic solubility.
Functional and Application-Based Differences
Micellar Behavior
- SDS forms spherical micelles with high curvature due to its ionic headgroup, whereas the target compound’s branched ester and ketone may promote elongated or lamellar micelles, as seen in nonionic surfactants with bulky tails .
- Additives (e.g., metal ions) integrate into SDS crystals, altering morphology without affecting thermodynamics; similar interactions are plausible for the target compound but require empirical validation .
Industrial Relevance
- SDS : Dominates in detergents and protein denaturation due to high water solubility and charge-mediated interactions.
- This compound: Potential niche in organic-phase emulsification (e.g., cosmetics, lubricants) where low CMC and thermal stability are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
